Oleandomycin 2'-O-phosphate

Description

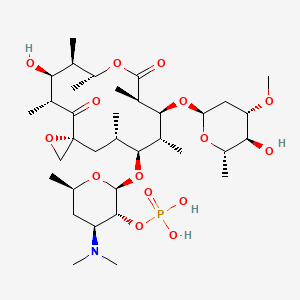

Oleandomycin 2'-O-phosphate is a phosphorylated derivative of oleandomycin, a macrolide antibiotic produced by Streptomyces antibioticus. The compound is synthesized enzymatically via macrolide 2'-kinase (EC 2.7.1.136), which transfers a phosphate group from ATP to the 2'-hydroxyl position of oleandomycin .

Structurally, oleandomycin consists of a macrolide lactone ring linked to two deoxy sugars. The phosphorylation at the 2'-O position introduces a charged group, which may influence ribosomal binding and resistance mechanisms . This compound retains the parent compound's mechanism of action: reversible binding to the 50S ribosomal subunit, inhibiting bacterial protein synthesis by blocking peptidyl tRNA translocation .

Properties

Molecular Formula |

C35H62NO15P |

|---|---|

Molecular Weight |

767.8 g/mol |

IUPAC Name |

[(2S,3R,4S,6R)-4-(dimethylamino)-2-[[(3R,5S,6S,7R,8S,9R,12R,13R,14S,15R)-14-hydroxy-8-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-6-yl]oxy]-6-methyloxan-3-yl] dihydrogen phosphate |

InChI |

InChI=1S/C35H62NO15P/c1-16-14-35(15-45-35)32(39)19(4)27(37)18(3)22(7)48-33(40)21(6)30(49-26-13-25(44-11)28(38)23(8)47-26)20(5)29(16)50-34-31(51-52(41,42)43)24(36(9)10)12-17(2)46-34/h16-31,34,37-38H,12-15H2,1-11H3,(H2,41,42,43)/t16-,17+,18-,19+,20+,21+,22+,23-,24-,25-,26-,27-,28-,29-,30-,31+,34-,35+/m0/s1 |

InChI Key |

XGECXLDCKVMKRN-KPBLUZLMSA-N |

SMILES |

CC1CC(C(C(O1)OC2C(CC3(CO3)C(=O)C(C(C(C(OC(=O)C(C(C2C)OC4CC(C(C(O4)C)O)OC)C)C)C)O)C)C)OP(=O)(O)O)N(C)C |

Isomeric SMILES |

C[C@@H]1C[C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H](C[C@@]3(CO3)C(=O)[C@@H]([C@H]([C@H]([C@H](OC(=O)[C@@H]([C@H]([C@@H]2C)O[C@H]4C[C@@H]([C@H]([C@@H](O4)C)O)OC)C)C)C)O)C)C)OP(=O)(O)O)N(C)C |

Canonical SMILES |

CC1CC(C(C(O1)OC2C(CC3(CO3)C(=O)C(C(C(C(OC(=O)C(C(C2C)OC4CC(C(C(O4)C)O)OC)C)C)C)O)C)C)OP(=O)(O)O)N(C)C |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Mechanism of Action

Oleandomycin 2'-O-phosphate retains the core structure of oleandomycin while incorporating a phosphate group at the 2' position. This modification can influence its pharmacokinetics and pharmacodynamics. The mechanism of action for oleandomycin involves binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis, similar to other macrolides like erythromycin . However, the phosphorylation may alter its efficacy against certain bacterial strains.

Antibiotic Resistance Studies

Research has identified this compound as a product of bacterial resistance mechanisms. In particular, Escherichia coli strains have been shown to phosphorylate oleandomycin, leading to its inactivation . The enzyme responsible for this process, macrolide 2'-phosphotransferase type II, exhibits high activity against both 14-membered and 16-membered macrolides, indicating a significant role in antibiotic resistance .

Case Study: Phosphorylation Enzyme Characterization

In a study examining the enzymatic properties of macrolide 2'-phosphotransferase type II, researchers found that the enzyme operates optimally at pH 8.2 and 40°C. The study highlighted the enzyme's dependence on purine nucleotides as cofactors and demonstrated that divalent cations inhibited its activity . This information is crucial for understanding how bacterial resistance can be mitigated.

Prodrug Development

The incorporation of phosphate groups into antibiotic structures has been explored as a strategy to enhance solubility and bioavailability. This compound may serve as a prodrug, improving therapeutic outcomes through better absorption profiles compared to its parent compound .

Table 2: Potential Prodrug Characteristics

| Characteristic | Oleandomycin | This compound |

|---|---|---|

| Solubility | Moderate | Enhanced |

| Bioavailability | Variable | Improved |

| Therapeutic Index | Lower than erythromycin | Potentially higher |

Veterinary Medicine Applications

Oleandomycin has been approved for use as an antibiotic in veterinary medicine, particularly for swine and poultry . The phosphorylated derivative could offer enhanced efficacy or reduced side effects in these applications. Research into the pharmacokinetics of this compound in animal models could provide insights into optimal dosing regimens.

Comparison with Similar Compounds

Enzymatic Phosphorylation and Substrate Specificity

Oleandomycin 2'-O-phosphate shares enzymatic synthesis pathways with other macrolides. This suggests structural conservation at the 2'-O position across these compounds, enabling recognition by the kinase.

Table 1: Substrate Specificity of Macrolide 2'-Kinase

| Macrolide | Phosphorylation Site | Acceptors for Kinase | References |

|---|---|---|---|

| Oleandomycin | 2'-O | Yes | |

| Erythromycin | Not specified | Yes | |

| Spiramycin | Not specified | Yes |

Mechanism of Action and Antimicrobial Activity

This compound and erythromycin share a nearly identical mechanism, targeting the 50S ribosomal subunit . However, phosphorylation may alter molecular interactions. For example, the phosphate group could enhance solubility or reduce efflux pump-mediated resistance.

Table 2: Mechanistic Comparison of Macrolides

Resistance Mechanisms

S. antibioticus exhibits a unique triphasic resistance pattern: spores and producing mycelium are resistant, while non-producing mycelium remains sensitive . This contrasts with resistance mechanisms in pathogenic bacteria, such as ribosomal methylation (erythromycin) or efflux pumps (spiramycin). The phosphorylation of oleandomycin may further modulate resistance, though specific data are lacking in the provided evidence.

Q & A

Q. What are the primary enzymatic pathways for synthesizing Oleandomycin 2'-O-phosphate?

Answer: this compound is synthesized via the enzymatic activity of macrolide 2'-kinase (EC 2.7.1.136), which transfers a phosphate group from ATP to the 2'-hydroxyl group of oleandomycin. The reaction follows: ATP + oleandomycin → ADP + this compound This enzyme is specific to macrolides, including 14- and 16-membered-ring compounds like erythromycin and spiramycin. Researchers can validate the reaction using purified enzyme assays with ATP as a cofactor, followed by thin-layer chromatography (TLC) or HPLC to confirm product formation .

Q. How can researchers detect and quantify this compound in biological samples?

Answer:

- Thin-Layer Chromatography (TLC): Use solvent systems (e.g., solvent I: chloroform-methanol-ammonia; solvent III: butanol-acetic acid-water) to separate phosphorylated and non-phosphorylated macrolides. This compound exhibits distinct Rf values (e.g., Rf = 0.11 in solvent I vs. 0.86 for non-phosphorylated oleandomycin) .

- Ion Chromatography: Quantify phosphate groups using UV/VIS or refractive index detection after enzymatic hydrolysis to release inorganic phosphate .

Advanced Research Questions

Q. What factors influence the catalytic efficiency of macrolide 2'-kinase in phosphorylating oleandomycin?

Answer: Key parameters include:

- pH and Temperature: Optimal activity occurs at pH 8.2 and 40°C, with rapid inactivation above 60°C .

- Cofactors: Purine nucleotides (ATP, GTP, ITP) enhance activity, while EDTA and divalent cations (e.g., Mg²⁺) inhibit it .

- Enzyme Stability: Purified enzyme (pI 5.3, Mr 48,000) requires buffered solutions to retain activity during kinetic studies.

Methodological Tip: Use stopped-assay techniques to measure initial reaction rates under varying conditions and fit data to Michaelis-Menten models .

Q. How can researchers distinguish this compound from structurally similar phosphorylated macrolides?

Answer:

- Analytical Techniques:

- Enzymatic Specificity: Test substrate specificity of macrolide 2'-kinase; it does not phosphorylate non-macrolide antibiotics .

Q. What experimental strategies address contradictions in reported phosphorylation mechanisms for macrolides?

Answer:

- Controlled Comparative Studies: Replicate inactivation assays using standardized enzyme preparations (e.g., MPH(2')II from E. coli BM2506) and validate with orthogonal methods (e.g., NMR for structural confirmation) .

- Meta-Analysis: Systematically review literature on macrolide resistance mechanisms, focusing on phosphoryltransferases vs. other modification pathways (e.g., glycosylation) .

Methodological Considerations

Q. How should researchers design experiments to study the role of this compound in bacterial resistance?

Answer:

- Inactivation Assays: Incubate oleandomycin with MPH(2')II and ATP, then assess antimicrobial activity via disk diffusion or broth microdilution against susceptible E. coli strains .

- Genetic Knockout Models: Compare resistance levels in wild-type vs. mph(2')II-deficient bacteria to isolate the enzyme's contribution .

Q. What are the best practices for synthesizing and storing this compound for research use?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.